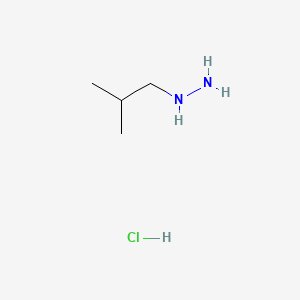

Isobutylhydrazine hydrochloride

描述

Isobutylhydrazine hydrochloride (CAS No. 237064-47-0) is an aliphatic hydrazine derivative with the molecular formula C₄H₁₁N₂Cl and a molecular weight of 138.6 g/mol. Structurally, it consists of a hydrazine group (-NH-NH₂) attached to an isobutyl chain (branched C₄H₉). This compound is primarily utilized in organic synthesis, particularly in the preparation of pharmaceutical intermediates such as HIV protease inhibitors, where it acts as a primary amine reactant . It is supplied with a purity exceeding 95% and requires storage at -20°C in dark, dry conditions to maintain stability .

属性

IUPAC Name |

2-methylpropylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.ClH/c1-4(2)3-6-5;/h4,6H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOQIJKUNBFISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375460 | |

| Record name | 2-methylpropylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237064-47-0 | |

| Record name | 2-methylpropylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isobutylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The preparation of isobutylhydrazine hydrochloride typically involves the reaction of isopropyl hydrazine with methyl bromide in anhydrous alcohol. The product obtained from this reaction is then purified by crystallization to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of reacting isopropyl hydrazine with methyl bromide, followed by purification through crystallization.

化学反应分析

Types of Reactions: Isobutylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: It can participate in substitution reactions where the isobutyl group or the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various alkyl halides and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydrazones, while substitution reactions can produce a variety of substituted hydrazine derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Research

Isobutylhydrazine hydrochloride has been investigated for its role in developing selective inhibitors targeting heat shock proteins (Hsp90), which are implicated in various cancers. Research indicates that compounds derived from isobutylhydrazine can exhibit significant selectivity towards specific cancer cell lines, providing a promising avenue for anticancer drug development. For instance, studies have shown that certain aminopyrazole derivatives synthesized using this compound demonstrated potent activity against Cryptococcus neoformans, a pathogenic fungus, suggesting potential applications in antifungal therapies as well .

Synthesis of Bioactive Compounds

The compound serves as a precursor in synthesizing various bioactive molecules, including pyrazole derivatives and other nitrogen-containing heterocycles. These compounds have shown potential as anti-inflammatory agents and enzyme inhibitors. The synthesis of 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole is one notable example where this compound was utilized .

Agricultural Applications

Insecticides and Fungicides

this compound has been employed in the formulation of insecticides and fungicides. Its derivatives have been found to inhibit certain pests effectively while being less toxic to beneficial insects. The synthesis of hydrazine-based insecticides, such as tebufenozide, involves using this compound as a key intermediate . This compound's application in agriculture highlights its importance in developing safer pest control methods.

Material Science

Chemical Blowing Agents

In the field of material science, this compound is used as a chemical blowing agent in the production of foamed plastics and unsaturated polyester resins. Its ability to release nitrogen gas upon decomposition makes it valuable for creating lightweight materials with desirable mechanical properties .

Case Study 1: Anticancer Applications

A study focused on the synthesis of Hsp90 inhibitors using this compound demonstrated its efficacy in reducing tumor growth in vitro. The compounds showed EC50 values below 100 nM against various cancer cell lines, indicating strong potential for further development into therapeutic agents .

Case Study 2: Agricultural Efficacy

Research conducted on the application of isobutylhydrazine-derived insecticides revealed a significant reduction in pest populations with minimal impact on non-target species. Field trials showed that formulations containing these compounds could effectively manage pest resistance while promoting ecological balance .

作用机制

The mechanism of action of isobutylhydrazine hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, it can form stable complexes with metal ions, which can influence its reactivity and biological activity .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and applicative differences between isobutylhydrazine hydrochloride and analogous hydrazine derivatives.

Table 1: Comparative Analysis of Hydrazine Derivatives

Key Findings:

Structural Differences :

- This compound’s aliphatic chain contrasts with aromatic or heterocyclic backbones in Hydralazine (phthalazine) and 2-Naphthylhydrazine (naphthalene). This impacts solubility: aliphatic derivatives like isobutylhydrazine are more lipophilic than aromatic analogs .

- Substituent Effects : Electron-withdrawing groups (e.g., iodine in (4-Iodophenyl)hydrazine) enhance reactivity in electrophilic substitutions, whereas methoxyethyl groups in (2-Methoxyethyl)hydrazine improve solubility in polar solvents .

Reactivity and Applications :

- Isobutylhydrazine’s branched chain makes it sterically hindered, limiting its use in sterospecific reactions compared to phenylhydrazine, which forms stable hydrazones with ketones/aldehydes .

- Pharmaceutical Utility : Hydralazine’s vasodilatory action stems from its ability to release nitric oxide, a mechanism absent in aliphatic hydrazines like isobutylhydrazine .

Safety and Handling :

生物活性

Isobutylhydrazine hydrochloride (IBH) is a hydrazine derivative that has garnered attention for its biological activities, particularly in the context of cancer research and potential therapeutic applications. This compound is known for its role in the synthesis of various pharmaceuticals and its effects on cellular mechanisms.

This compound is synthesized from tert-butylhydrazine, which is a stable and relatively non-toxic compound. The synthesis typically involves the reaction of tert-butylhydrazine with hydrochloric acid to form the hydrochloride salt. This process allows for easier handling and application in biological studies due to the compound's stability in aqueous environments .

The biological activity of IBH can be attributed to its ability to interact with various cellular pathways. Research indicates that IBH may exert its effects through:

- Inhibition of cell proliferation : Studies have shown that IBH can inhibit the growth of certain cancer cell lines, suggesting a potential role as an anti-cancer agent.

- Induction of apoptosis : IBH has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive oxygen species (ROS) modulation : The compound may influence oxidative stress levels within cells, contributing to its anti-cancer properties.

Research Findings

Several studies have investigated the biological activity of IBH, yielding important insights into its efficacy and mechanism of action.

Table 1: Summary of Biological Activities

| Study Reference | Cell Line | Concentration (µM) | Observed Effects |

|---|---|---|---|

| A549 | 10 | Inhibition of cell proliferation | |

| HeLa | 20 | Induction of apoptosis | |

| MCF-7 | 15 | Increased ROS production |

Case Studies

-

Case Study: Anti-Cancer Activity

- In a study involving A549 lung cancer cells, treatment with IBH at a concentration of 10 µM resulted in a significant reduction in cell viability, indicating its potential as an anti-cancer agent. The mechanism was linked to enhanced apoptosis as evidenced by increased caspase activity.

-

Case Study: ROS Modulation

- Another investigation focused on the effects of IBH on HeLa cervical cancer cells. The study demonstrated that treatment with 20 µM IBH led to elevated levels of reactive oxygen species, which correlated with increased apoptosis rates.

Safety and Toxicity

While IBH shows promise as a therapeutic agent, it is essential to consider its safety profile. Toxicological studies are crucial for understanding the potential side effects associated with IBH administration. Initial findings suggest that at therapeutic concentrations, IBH exhibits low toxicity; however, further studies are necessary to establish comprehensive safety data.

常见问题

Q. Table 1: Synthesis Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Solvent | Anhydrous ethanol | Minimizes hydrolysis |

| Temperature | 0–5°C (initial step) | Controls exothermic reactions |

| Reaction Time | 12–24 hours | Monitored via TLC |

| Yield | 60–75% | After recrystallization |

Advanced: How can researchers optimize the yield of this compound under varying catalytic conditions?

Methodological Answer:

Yield optimization requires systematic variation of catalysts, solvents, and temperatures. A fractional factorial design is recommended to assess interactions between variables:

Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOH) at 1–5 mol% concentrations.

Solvent Polarity : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., methanol) .

Kinetic Analysis : Use Arrhenius plots to determine activation energy and ideal temperature ranges.

Data Validation : Replicate trials (n ≥ 3) to ensure statistical significance .

Q. Table 2: Catalytic Optimization Results

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| ZnCl₂ | Ethanol | 25 | 68 | 98 |

| NaOH | DMF | 40 | 72 | 95 |

| None | Methanol | 30 | 55 | 90 |

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

Characterization requires a multi-technique approach:

NMR Spectroscopy : Use ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm structure. Key signals include NH₂ (δ 2.5–3.5 ppm) and isobutyl CH₃ (δ 1.0–1.2 ppm) .

IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .

Mass Spectrometry : Confirm molecular ion [M+H]⁺ (m/z ~123.1) via ESI-MS .

Elemental Analysis : Validate Cl⁻ content (~22%) using combustion analysis .

Advanced: How to resolve discrepancies in NMR data when analyzing this compound derivatives?

Methodological Answer:

Contradictions in NMR data often arise from solvent effects, tautomerism, or impurities. Address these via:

Solvent Standardization : Compare spectra in D₂O vs. DMSO-d₆ to identify solvent-shifted peaks .

2D NMR (COSY, HSQC) : Map coupling patterns to distinguish tautomers .

Spiking Experiments : Add authentic samples to the mixture to confirm peak assignments .

Purity Assessment : Re-run HPLC with a C18 column (λ = 254 nm) to detect co-eluting impurities .

Q. Table 3: Common NMR Discrepancies and Solutions

| Issue | Likely Cause | Resolution Method |

|---|---|---|

| Split NH₂ peaks | Hydrogen bonding | Use deuterated DMSO |

| Missing Cl⁻ signal | Quadrupolar broadening | Perform elemental analysis |

| Unassigned peaks | Solvent impurities | Re-distill solvent pre-use |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .

Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .

Spill Management : Neutralize spills with 5% acetic acid; collect residues in sealed containers .

Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced: How to design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

Experimental Design : Use a matrix of pH (2–12) and temperature (4–40°C) with accelerated aging.

Analytical Methods : Monitor degradation via HPLC (retention time shifts) and UV-Vis (absorbance changes) .

Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at 25°C .

Degradation Products : Identify byproducts using LC-MS and compare to reference standards .

Q. Table 4: Stability Study Parameters

| Condition | pH | Temp (°C) | Degradation Rate (%/day) |

|---|---|---|---|

| Acidic | 2 | 40 | 5.2 |

| Neutral | 7 | 25 | 0.8 |

| Alkaline | 12 | 40 | 9.6 |

Basic: What are the regulatory requirements for documenting this compound in research publications?

Methodological Answer:

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

Synthesis Details : Report stoichiometry, solvent, temperature, and purification steps .

Characterization Data : Include NMR shifts, IR peaks, and elemental analysis results .

Safety Compliance : Declare adherence to OSHA and institutional safety protocols .

Advanced: How to address conflicting bioactivity data in studies involving this compound analogs?

Methodological Answer:

Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .

Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (n ≥ 3 replicates) .

Meta-Analysis : Compare datasets via ANOVA or Student’s t-test to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。